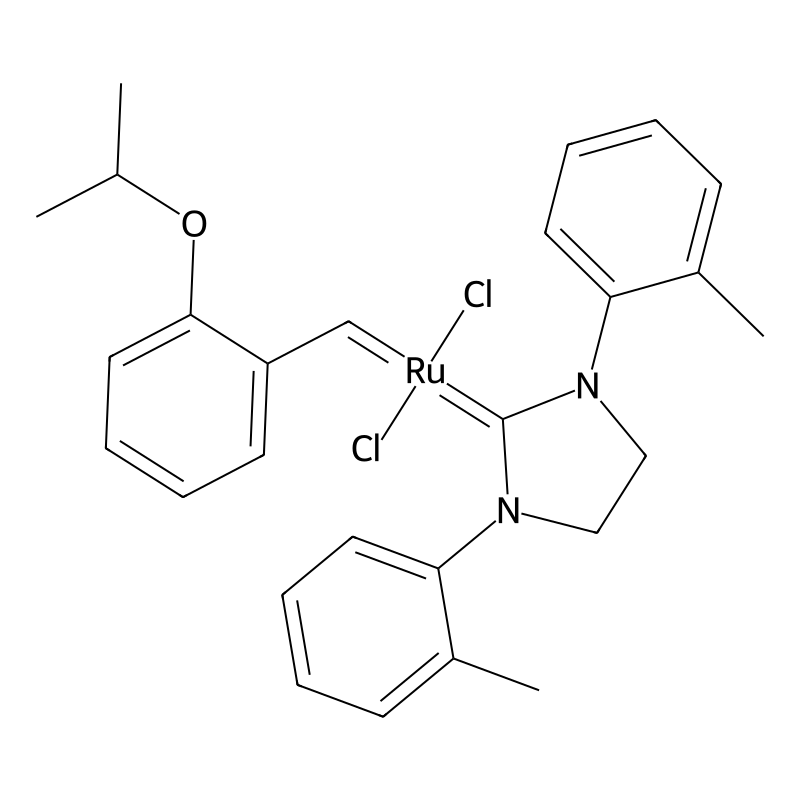

Stewart-Grubbs catalyst

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

The Stewart-Grubbs catalyst (also commercially designated as Hoveyda-Grubbs Catalyst M721) is a specialized, second-generation ruthenium olefin metathesis catalyst . It is structurally distinguished from standard second-generation catalysts by the replacement of the conventional bulky N-mesityl groups on the N-heterocyclic carbene (NHC) ligand with less sterically demanding o-tolyl substituents . This targeted reduction in steric bulk around the ruthenium active site fundamentally alters its reactivity profile, making it a critical procurement choice for demanding transformations. While standard metathesis catalysts are sufficient for unhindered substrates, the Stewart-Grubbs catalyst is specifically procured to overcome severe steric barriers in the synthesis of tri- and tetrasubstituted olefins, hindered cross-metatheses, and complex ring-closing operations where baseline catalysts stall or decompose[REFS-1, REFS-2].

Substituting the Stewart-Grubbs catalyst with more common, lower-cost alternatives like the standard Grubbs 2nd Generation or Hoveyda-Grubbs 2nd Generation catalysts frequently results in reaction failure when processing bulky substrates [1]. Standard catalysts utilize a SIMes (1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene) ligand, whose mesityl groups create significant steric crowding around the ruthenium center. When attempting cross-metathesis or ring-closing metathesis on sterically encumbered olefins—such as methallyl halides, propargylically hindered alkynes, or precursors to tetrasubstituted double bonds—this crowding physically prevents the necessary metallacyclobutane intermediate from forming [2]. Consequently, generic substitution in these workflows leads to stalled conversions, trace yields, and the need for excessive thermal forcing that degrades the catalyst and ruins expensive late-stage precursors [REFS-1, REFS-2].

References

- [1] Stewart, I. C., et al. Highly Efficient Ruthenium Catalysts for the Formation of Tetrasubstituted Olefins via Ring-Closing Metathesis. Org. Lett. 2007, 9, 1589-1592.

- [2] Mandava, S., et al. Cross-Metathesis of Methallyl Halides: Concise Enantioselective Formal Total Synthesis of (–)-Presphaerene. Front. Chem. 2020, 8, 563.

Yield Superiority in the Cross-Metathesis of Sterically Hindered Methallyl Halides

The cross-metathesis of methallyl halides to produce functionalized trisubstituted alkenes is highly sensitive to catalyst steric bulk. In direct comparative studies using a benzyl ether-containing model substrate, the standard Grubbs 2nd Generation catalyst failed to promote the reaction effectively. In contrast, the Stewart-Grubbs catalyst, leveraging its less encumbered o-tolyl NHC ligand, successfully drove the reaction to moderate-to-good yields with excellent functional group tolerance[1].

| Evidence Dimension | Cross-metathesis reaction yield |

| Target Compound Data | Moderate to good yields (>60-80% depending on substrate) |

| Comparator Or Baseline | Grubbs 2nd Generation Catalyst (Trace yields / failed to promote reaction) |

| Quantified Difference | Conversion from trace/failure to functional yields (>60%) |

| Conditions | Methallyl chloride/bromide cross-metathesis with benzyl ether-containing olefins in CH2Cl2 |

Procuring this catalyst enables the direct introduction of methallyl halide moieties via cross-metathesis, eliminating the need for multi-step olefination-halogenation sequences in process chemistry.

Conversion Efficiency in Ring-Closing Enyne Metathesis (RCEYM) of Propargylically Hindered Substrates

Synthesizing carbocyclic and oxacyclic 1,3-dienes via RCEYM is notoriously difficult when the terminal alkyne substrate features propargylic hindrance. When subjected to microwave-assisted RCEYM, standard catalysts like Grubbs 2nd Generation and Zhan-1B stalled at low conversions. The Stewart-Grubbs catalyst overcame this steric clash, delivering an 88% isolated yield of the target diene [1].

| Evidence Dimension | Isolated yield of ring-embedded 1,3-dienes |

| Target Compound Data | 88% isolated yield |

| Comparator Or Baseline | Grubbs 2nd Generation Catalyst (13-24% yield) |

| Quantified Difference | 64-75% absolute increase in isolated yield |

| Conditions | Microwave-assisted RCEYM of propargylically hindered terminal alkynes |

Prevents the loss of high-value, late-stage synthetic intermediates in natural product or API manufacturing by ensuring complete conversion of hindered enynes.

Enabling the Formation of Tetrasubstituted Olefins via Ring-Closing Metathesis

The formation of fully substituted (tetrasubstituted) carbon-carbon double bonds via RCM is a benchmark test for catalyst steric tolerance. Standard N-mesityl substituted catalysts (like Grubbs II) exhibit very low efficiency in these reactions due to severe steric repulsion between the ligand and the forming tetrasubstituted metallacyclobutane. The N-tolyl ligand of the Stewart-Grubbs catalyst tilts to provide critical space near the ruthenium center, allowing high conversion to tetrasubstituted olefins [1].

| Evidence Dimension | RCM conversion to tetrasubstituted olefins |

| Target Compound Data | High conversion (>80%) for sterically demanding tetrasubstituted RCM |

| Comparator Or Baseline | Standard N-mesityl catalysts (Low efficiency / <20% conversion) |

| Quantified Difference | Enables high conversion (>80%) where standard catalysts yield <20% |

| Conditions | Ring-closing metathesis of heavily substituted diene precursors |

Provides process chemists with a reliable tool to close heavily substituted rings without resorting to extreme temperatures or impractically high catalyst loadings.

Low-Temperature Activity for the Synthesis of Alpha,Omega-Bifunctional Compounds

In the cross-metathesis of methyl oleate and cis-2-butene-1,4-diol, maintaining low temperatures is critical to suppress unwanted isomerization and side reactions. While standard Hoveyda-Grubbs II requires higher temperatures for optimal activity, the Stewart-Grubbs catalyst operates efficiently at 0 °C, delivering the desired alpha,omega-bifunctional cross-metathesis product in excellent yield [1].

| Evidence Dimension | Cross-metathesis yield at 0 °C |

| Target Compound Data | Excellent yield (>90%) at 0 °C |

| Comparator Or Baseline | Hoveyda-Grubbs II (Suboptimal performance/selectivity at low temperatures) |

| Quantified Difference | Maintains >90% yield at 0 °C, preventing thermal isomerization |

| Conditions | Cross-metathesis of methyl oleate and cis-2-butene-1,4-diol at 0 °C |

Crucial for industrial workflows handling temperature-sensitive substrates, allowing for milder processing conditions and higher product purity.

Late-Stage Synthesis of Highly Substituted APIs via RCM

Directly supported by its ability to form tetrasubstituted olefins [1], this catalyst is a highly effective choice for pharmaceutical process chemistry where complex, heavily substituted ring systems must be closed late in the synthesis without degrading delicate functional groups.

Direct Introduction of Bulky Halide Moieties via Cross-Metathesis

Because it efficiently processes sterically hindered methallyl halides [2], this catalyst allows procurement teams to streamline synthetic routes by replacing multi-step olefination-halogenation sequences with a single, high-yield cross-metathesis step.

Mild-Condition Processing of Temperature-Sensitive Intermediates

Leveraging its high activity at temperatures as low as 0 °C[3], the Stewart-Grubbs catalyst is ideal for industrial metathesis workflows (such as the synthesis of alpha,omega-bifunctional compounds from oleates) where higher temperatures would trigger unwanted double-bond isomerization.

Complex Enyne Metathesis in Natural Product Manufacturing

Given its quantified 64-75% yield advantage in ring-closing enyne metathesis of propargylically hindered substrates [4], this catalyst should be prioritized when scaling up natural product syntheses that require the formation of heavily substituted carbocyclic or oxacyclic 1,3-dienes.

References

- [1] Stewart, I. C., et al. Highly Efficient Ruthenium Catalysts for the Formation of Tetrasubstituted Olefins via Ring-Closing Metathesis. Org. Lett. 2007, 9, 1589-1592.

- [2] Mandava, S., et al. Cross-Metathesis of Methallyl Halides: Concise Enantioselective Formal Total Synthesis of (–)-Presphaerene. Front. Chem. 2020, 8, 563.

- [3] ChemRxiv Preprint. Cross-Metathesis approach to a,w-Bifunctional Compounds from Methyl Oleate and cis-2-Butene-1,4-diol.

- [4] J. Org. Chem. 2015, 80, 11, 5795-5802. Ring-Closing Enyne Metathesis of Terminal Alkynes with Propargylic Hindrance.

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types